molecular formula C6H12N2Si B14685950 1H-Pyrazole, 4-(trimethylsilyl)- CAS No. 34690-52-3

1H-Pyrazole, 4-(trimethylsilyl)-

Cat. No.: B14685950
CAS No.: 34690-52-3
M. Wt: 140.26 g/mol
InChI Key: CYUVIDXPRULZGO-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Pyrazole (B372694) Chemistry

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with the first pyrazole synthesis in 1883, achieved through the condensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with phenylhydrazine. jk-sci.comcambridge.org This method, now famously known as the Knorr pyrazole synthesis , remains a fundamental approach for constructing the pyrazole ring. jk-sci.com Shortly after, in 1898, Hans von Pechmann reported an alternative route involving the reaction of acetylene (B1199291) with diazomethane, a method referred to as the Pechmann pyrazole synthesis . drugfuture.comresearchgate.net These foundational discoveries opened the door to a vast and diverse field of chemistry. Over the decades, pyrazole derivatives have been recognized for their wide-ranging applications, from pharmaceuticals to agrochemicals, owing to their diverse biological activities. dntb.gov.ua

Significance of Organosilicon Compounds in Modern Synthetic Chemistry

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become an indispensable tool in modern synthesis. wikipedia.orgresearchgate.net Though silicon is abundant, naturally occurring organosilicon compounds are virtually nonexistent. rsc.org Their utility stems from the unique properties imparted by the silicon atom. The Si-C bond is relatively stable, yet the silicon atom's electropositivity and ability to stabilize adjacent positive charge (β-carbocation) or be removed under specific conditions make it a versatile functional group. soci.org

Organosilicon compounds are widely used as synthetic intermediates and protecting groups. rsc.orgresearchgate.net The trimethylsilyl (B98337) (TMS) group, in particular, can serve as a bulky, sterically directing group, a placeholder for subsequent functionalization, or a group that modulates the electronic properties of a molecule. researchgate.net The strength of Si-O and Si-F bonds is a key driver in many silicon-based reactions, allowing for selective bond cleavage and formation. rsc.orgsoci.org This unique reactivity has established organosilanes as crucial building blocks in the synthesis of complex molecules for materials science and medicinal chemistry. researchgate.netresearchgate.net

Overview of 1H-Pyrazole, 4-(trimethylsilyl)- as a Distinctive Heterocyclic Scaffold

1H-Pyrazole, 4-(trimethylsilyl)- emerges at the confluence of these two major areas of chemistry. It is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, with a trimethylsilyl group attached at the C4 position. This substitution pattern renders the C3 and C5 positions equivalent due to rapid proton exchange between the two nitrogen atoms, a phenomenon known as prototropic tautomerism. researchgate.netresearchgate.net The presence of the TMS group makes it a valuable and versatile intermediate. researchgate.net It can be used in cross-coupling reactions and allows for regioselective functionalization at other positions of the pyrazole ring, as the silyl (B83357) group can be readily removed or transformed. researchgate.netznaturforsch.com

Delimitation of Research Scope and Academic Focus

This article focuses exclusively on the chemical properties and synthetic aspects of 1H-Pyrazole, 4-(trimethylsilyl)- . The scope is strictly limited to its synthesis, structural and spectroscopic characterization, and its reactivity and applications as a building block in organic synthesis. Topics such as biological activity, dosage, administration, and safety profiles are outside the purview of this review. The content is based on published academic research, providing a professional and authoritative overview of the compound's chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34690-52-3

Molecular Formula

C6H12N2Si

Molecular Weight

140.26 g/mol

IUPAC Name

trimethyl(1H-pyrazol-4-yl)silane

InChI

InChI=1S/C6H12N2Si/c1-9(2,3)6-4-7-8-5-6/h4-5H,1-3H3,(H,7,8)

InChI Key

CYUVIDXPRULZGO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CNN=C1

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches to 1h Pyrazole, 4 Trimethylsilyl

Classical and Contemporary Synthetic Routes to 4-Substituted Pyrazoles

The construction of the pyrazole (B372694) core and the subsequent or concurrent introduction of substituents are pivotal in synthesizing 4-substituted pyrazoles. These methods have evolved from classical cyclocondensation reactions to more strategic and regioselective approaches.

Cyclocondensation Reactions for Pyrazole Core Construction

Cyclocondensation reactions represent the most traditional and widely employed method for constructing the pyrazole ring. nih.govmdpi.comnih.gov This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govmdpi.comnih.gov The versatility of this approach lies in the ability to vary the substituents on both the dicarbonyl and hydrazine components, leading to a diverse array of substituted pyrazoles.

Key starting materials for pyrazole synthesis via cyclocondensation include:

1,3-Dicarbonyl compounds : The reaction of these with hydrazines is a cornerstone of pyrazole synthesis. nih.govmdpi.comnih.gov The reaction can, however, lead to a mixture of regioisomers if the dicarbonyl compound is unsymmetrical. nih.govmdpi.com

α,β-Unsaturated ketones and aldehydes : These compounds react with hydrazines to form pyrazoline intermediates, which can then be oxidized to pyrazoles. nih.gov

Acetylenic compounds : The reaction of acetylenic ketones with hydrazine derivatives can also yield pyrazoles. nih.gov

The regioselectivity of the cyclocondensation reaction is a critical aspect, influenced by the electronic and steric properties of the substituents on the starting materials. nih.gov For instance, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can be highly regioselective, favoring one isomer over the other, particularly when conducted in N,N-dimethylacetamide. nih.gov

Strategic Incorporation of the Trimethylsilyl (B98337) Moiety

The introduction of a trimethylsilyl (TMS) group onto the pyrazole ring can be achieved through several strategies. One common method involves the direct silylation of a pre-formed pyrazole ring. This is often accomplished by deprotonating the pyrazole with a strong base, such as sodium hydride, followed by quenching with a silylating agent like trimethylsilyl chloride.

Another approach involves the use of a silylated building block in the cyclocondensation reaction itself. For example, a silylated 1,3-dicarbonyl compound can be reacted with hydrazine to directly form the 4-(trimethylsilyl)pyrazole.

A notable method for the synthesis of silylated pyrazole derivatives involves the palladium-catalyzed C-H activation of a TMS group. nih.govresearchgate.netx-mol.com This advanced technique allows for the direct introduction of a silyl (B83357) group onto the pyrazole ring with high efficiency. nih.govresearchgate.netx-mol.com The reaction can proceed through a concerted metalation-deprotonation (CMD) mechanism, which is compatible with the pyrazole ring. nih.govresearchgate.netx-mol.com

Palladium-Catalyzed Coupling Reactions in Pyrazole Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of pyrazole derivatives, offering high efficiency and regioselectivity. rsc.org

Carbon-Nitrogen (C-N) Coupling Methodologies with Pyrazole Derivatives

Palladium-catalyzed C-N coupling reactions are instrumental in the synthesis of N-arylpyrazoles. These reactions typically involve the coupling of a pyrazole with an aryl halide or boronic acid. While copper-catalyzed Chan-Lam coupling is a well-established method for this transformation nih.gov, palladium catalysis offers an alternative and often complementary approach.

Regioselective Functionalization via Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions are particularly valuable for the regioselective functionalization of the pyrazole ring. For instance, Suzuki-Miyaura and Sonogashira cross-coupling reactions of iodo-substituted pyrazoles provide a straightforward route to introduce aryl and alkynyl groups at specific positions. rsc.org The synthesis of the requisite halopyrazoles can be achieved with high regioselectivity. For example, iodination of 1-aryl-3-CF3-1H-pyrazoles at the C4 position can be accomplished using elemental iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN), while treatment with n-butyllithium followed by iodine yields the C5-iodo isomer. rsc.org

Furthermore, palladium-catalyzed silylation of aryl bromides using hexamethyldisilane (B74624) is an efficient method for preparing arylsilanes, which can be valuable intermediates in pyrazole synthesis. benthamopen.com

Copper-Catalyzed Synthetic Pathways

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of pyrazole derivatives. organic-chemistry.orgthieme-connect.comdntb.gov.ua These methods often proceed under mild conditions and exhibit broad substrate scope. thieme-connect.com

Copper-catalyzed condensation reactions of 1,3-dicarbonyl compounds with hydrazines can be performed at room temperature and in the absence of acid, offering a more environmentally friendly approach compared to traditional methods. organic-chemistry.orgthieme-connect.com For example, the use of copper(II) nitrate trihydrate in acetonitrile (B52724) has been shown to be an effective catalytic system for this transformation. thieme-connect.com

Furthermore, copper-catalyzed sydnone-alkyne cycloaddition reactions offer a robust, one-pot procedure for constructing 1,4-disubstituted pyrazoles from arylglycines with total regiocontrol. acs.org This method involves the in-situ formation of a sydnone, which then undergoes a cycloaddition with a terminal alkyne. acs.org Copper(I) salts complexed with phenanthroline-based ligands are particularly effective catalysts for this reaction. acs.org

The Chan-Lam coupling reaction, a copper-catalyzed C-N bond formation between an amine and a boronic acid, is also a widely used method for the N-arylation of pyrazoles. nih.gov

Below is a table summarizing various synthetic approaches to substituted pyrazoles:

Reaction Type Catalyst/Reagents Key Features Reference(s)
CyclocondensationAcid or BaseTraditional and versatile method for pyrazole core synthesis. nih.govmdpi.comnih.gov
Copper-Catalyzed CondensationCu(NO₃)₂·3H₂OMild, acid-free conditions at room temperature. organic-chemistry.orgthieme-connect.com
Copper-Catalyzed CycloadditionCu(I) salts with phenanthroline-based ligandsOne-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines. acs.org
Palladium-Catalyzed C-H SilylationPalladium catalystDirect and efficient introduction of a TMS group. nih.govresearchgate.netx-mol.com
Palladium-Catalyzed Cross-CouplingPd(PPh₃)₄Regioselective functionalization of halopyrazoles. rsc.org

Aerobic Oxidative Cyclization Reactions

Aerobic oxidative cyclization represents a green and efficient approach for the synthesis of various heterocyclic compounds, including pyrazoles. These reactions typically utilize molecular oxygen as the terminal oxidant, which is both environmentally benign and cost-effective. While direct synthesis of 1H-Pyrazole, 4-(trimethylsilyl)- via this method has not been extensively documented, the general strategy involves the cyclization of suitable precursors, such as β,γ-unsaturated hydrazones. The reaction is often catalyzed by transition metals like copper.

A plausible, though not yet reported, strategy for the synthesis of 1H-Pyrazole, 4-(trimethylsilyl)- using this methodology could involve a β,γ-unsaturated hydrazone bearing a trimethylsilyl group at the appropriate position. The key challenge would lie in the synthesis of the silylated precursor and ensuring the stability of the C-Si bond under the oxidative cyclization conditions.

Table 1: Proposed Precursors for Aerobic Oxidative Cyclization

Precursor StructureDescriptionPotential Outcome
A hypothetical β,γ-unsaturated hydrazone with a trimethylsilyl group at the γ-position.Upon successful aerobic oxidative cyclization, this precursor could yield 1H-Pyrazole, 4-(trimethylsilyl)-.

Further research is required to explore the feasibility of this synthetic route and to optimize the reaction conditions for the synthesis of the target compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. However, its application can be extended to the synthesis of other heterocycles, including pyrazoles, through strategic precursor design. The synthesis of pyrazoles via CuAAC typically involves the reaction of a terminal alkyne with an azide (B81097), catalyzed by a copper(I) species.

For the specific synthesis of 1H-Pyrazole, 4-(trimethylsilyl)-, one could envision a reaction between a silylated alkyne and a suitable azide partner. For instance, the reaction of trimethylsilylacetylene (B32187) with diazomethane, while not a classic CuAAC, represents a [3+2] cycloaddition that could potentially yield the desired product. More sophisticated CuAAC approaches could involve the use of a silylated terminal alkyne and a reagent that delivers the N-N unit of the pyrazole ring.

Table 2: Potential CuAAC Strategies for 1H-Pyrazole, 4-(trimethylsilyl)-

Alkyne ComponentAzide ComponentCatalyst SystemPotential Product
TrimethylsilylacetyleneDiazomethaneCopper(I) salt (e.g., CuI)1H-Pyrazole, 4-(trimethylsilyl)-
EthynyltrimethylsilaneTosyl azideCopper(I) salt and a suitable ligandA protected or substituted 4-(trimethylsilyl)pyrazole

The regioselectivity of the cycloaddition would be a critical factor to control in these proposed syntheses to ensure the formation of the desired 4-substituted pyrazole isomer.

Multicomponent Reaction (MCR) Strategies for Pyrazole Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. Various MCRs have been developed for the synthesis of pyrazole derivatives. While a specific MCR for the direct synthesis of 1H-Pyrazole, 4-(trimethylsilyl)- is not prominently reported, the modular nature of MCRs allows for the rational design of a synthetic route.

A potential MCR strategy could involve the condensation of a silicon-containing β-dicarbonyl equivalent, a hydrazine derivative, and another component to construct the pyrazole ring with the desired substitution pattern. For example, a three-component reaction of a silylated 1,3-diketone, hydrazine, and an aldehyde could theoretically lead to a substituted 4-(trimethylsilyl)pyrazole.

Table 3: Hypothetical MCR for 1H-Pyrazole, 4-(trimethylsilyl)-

Component 1Component 2Component 3CatalystPotential Product
1-(Trimethylsilyl)acetylacetoneHydrazine hydrate (B1144303)FormaldehydeAcid or base catalyst1H-Pyrazole, 4-(trimethylsilyl)- (after potential side chain modifications)

The development of such an MCR would require careful selection of the silicon-containing building block and optimization of the reaction conditions to achieve high yields and regioselectivity.

Directed Lithiation and Electrophilic Substitution Tactics for 1H-Pyrazole, 4-(trimethylsilyl)-

Directed ortho-metalation (DoM) followed by electrophilic quench is a powerful and widely used strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyrazole chemistry, the nitrogen atoms can direct the lithiation to adjacent carbon positions. The direct lithiation of the pyrazole ring itself, followed by quenching with an electrophile like trimethylsilyl chloride, presents a direct route to 1H-Pyrazole, 4-(trimethylsilyl)-.

Research has shown that the lithiation of N-protected pyrazoles can be highly regioselective. For instance, the lithiation of 1-phenyl-3,5-bis(trifluoromethyl)pyrazole followed by reaction with trimethylsilyl chloride yields the corresponding 4-trimethylsilyl-pyrazole. This demonstrates the feasibility of introducing a trimethylsilyl group at the C4 position of the pyrazole ring.

A general procedure for this approach would involve:

Protection of the pyrazole nitrogen to prevent N-lithiation and to direct the C-lithiation.

Treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature to effect regioselective deprotonation at the C4 position.

Quenching the resulting lithiated intermediate with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).

Deprotection of the pyrazole nitrogen, if necessary, to yield the final product.

Table 4: Key Reagents for Directed Lithiation and Silylation

ReagentRole
N-protected pyrazoleStarting material with directing group
n-Butyllithium (n-BuLi) or LDALithiating agent (strong base)
Trimethylsilyl chloride (TMSCl)Electrophilic silicon source
Tetrahydrofuran (THF)Aprotic solvent

This method offers a high degree of control over the position of silylation and is a highly plausible and effective strategy for the synthesis of 1H-Pyrazole, 4-(trimethylsilyl)-.

Application of Protecting Group Chemistry in 1H-Pyrazole, 4-(trimethylsilyl)- Synthesis (e.g., SEM Group)

The use of protecting groups is integral to modern organic synthesis, enabling the selective modification of multifunctional molecules. In pyrazole chemistry, N-protection is often crucial for controlling regioselectivity in subsequent reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful protecting group for nitrogen heterocycles due to its stability under a range of conditions and its ability to be readily removed.

The SEM group can be employed to direct the lithiation of the pyrazole ring. For example, 1-SEM-protected pyrazole can be selectively lithiated at the C5 position. However, with appropriate substitution on the pyrazole ring, lithiation at the C4 position can be achieved. The synthesis of 1H-Pyrazole, 4-(trimethylsilyl)- could therefore proceed via the following steps:

Protection of the pyrazole nitrogen with a suitable protecting group, such as the SEM group, by reacting pyrazole with SEM-Cl in the presence of a base like sodium hydride.

Directed lithiation of the SEM-protected pyrazole at the C4 position.

Quenching the lithiated species with trimethylsilyl chloride.

Removal of the SEM protecting group using fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions to afford the target compound.

**Table 5: Role of the SEM Protecting Group in the

Mechanistic Investigations and Theoretical Underpinnings of 1h Pyrazole, 4 Trimethylsilyl Reactivity

Prototropy and Silylotropy in Trimethylsilyl-1H-Pyrazoles

Trimethylsilyl-substituted pyrazoles, including 1H-pyrazole, 4-(trimethylsilyl)-, exhibit fascinating dynamic equilibria known as prototropy and silylotropy. These processes involve the intramolecular and intermolecular migration of a proton (prototropy) or a trimethylsilyl (B98337) group (silylotropy) between the two nitrogen atoms of the pyrazole (B372694) ring. This dynamic behavior is crucial in understanding the reactivity and spectroscopic properties of these compounds.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Tautomeric Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of tautomeric exchange in trimethylsilyl-1H-pyrazoles. By analyzing the temperature-dependent changes in the NMR spectra, researchers can determine the energy barriers for these migratory processes. For instance, in the case of 1,3,5-trimethyl-4-trimethylsilyl-1H-pyrazolium iodide, DNMR has been used to study the degenerate silylotropic rearrangement. The simplicity of the ¹H NMR spectrum of 4-(trimethylsilyl)-1H-pyrazole, which shows only two signals for the pyrazole protons and one for the trimethylsilyl group, suggests a rapid tautomeric equilibrium at room temperature, making the two nitrogen environments effectively equivalent on the NMR timescale.

Computational Modeling of Tautomeric Equilibria and Energy Barriers

Computational chemistry provides invaluable insights into the tautomeric equilibria and the energy barriers associated with prototropic and silylotropic shifts. Theoretical calculations, often employing Density Functional Theory (DFT), are used to model the potential energy surfaces of these rearrangements. Studies on related trimethylsilylpyrazoles have shown that the energy barriers for silylotropy are significantly influenced by the substitution pattern on the pyrazole ring. For example, calculations on 1-trimethylsilylpyrazole have indicated that the transition state for the 1,2-migration of the trimethylsilyl group is highly energetic. In the case of 4-(trimethylsilyl)-1H-pyrazole, computational models help to quantify the relative stabilities of the possible tautomers and the energetic pathways for their interconversion, complementing the experimental data obtained from DNMR.

Reaction Mechanisms Governing Derivatization and Functionalization

The derivatization and functionalization of 1H-pyrazole, 4-(trimethylsilyl)- are governed by a variety of reaction mechanisms, with the trimethylsilyl group playing a key role in directing the regioselectivity of these transformations.

Nuance of Nucleophilic Substitution Processes

The 4-trimethylsilyl group in 1H-pyrazole, 4-(trimethylsilyl)- can be readily displaced by various electrophiles in ipso-substitution reactions. This process is a type of nucleophilic substitution where the pyrazole ring acts as the nucleophile. The silicon-carbon bond is cleaved, and a new bond is formed between the pyrazole ring and the incoming electrophile. This reactivity allows for the introduction of a wide range of functional groups at the 4-position of the pyrazole ring, including halogens, nitro groups, and acyl groups. The ease of this substitution is a testament to the utility of the trimethylsilyl group as a removable directing group in the synthesis of specifically substituted pyrazoles.

Principles of Regioselectivity and Stereochemical Control

The trimethylsilyl group exerts significant control over the regioselectivity of reactions involving the pyrazole ring. For instance, in electrophilic substitution reactions, the bulky trimethylsilyl group can direct incoming electrophiles to other positions on the ring. Conversely, as mentioned, it can also be the site of ipso-substitution. Furthermore, the nature of the substituent on the pyrazole nitrogen atoms also plays a crucial role in determining the outcome of a reaction. For example, the reaction of 4-(trimethylsilyl)-1H-pyrazole with electrophiles can lead to substitution at either of the nitrogen atoms or at the C-4 position, depending on the reaction conditions and the nature of the electrophile.

Theoretical Chemistry Approaches: Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) Calculations

Theoretical chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, bonding, and reactivity of 1H-pyrazole, 4-(trimethylsilyl)- and related compounds. DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties.

Gauge-Including Atomic Orbital (GIAO) calculations, a method used to compute NMR chemical shifts, have been particularly useful in conjunction with experimental data. By comparing the calculated and experimental ¹H and ¹³C NMR chemical shifts, researchers can validate the computed structures and gain a deeper understanding of the electronic environment within the molecule. For 4-(trimethylsilyl)-1H-pyrazole, GIAO-DFT calculations have been employed to assign the NMR signals and to study the influence of the trimethylsilyl group on the electronic structure of the pyrazole ring. These theoretical approaches have also been applied to investigate the mechanisms of various reactions, including cycloadditions and substitution reactions involving silylpyrazoles.

Elucidation of Optimized Molecular Geometries and Energetic Minima

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the optimized molecular geometry and energetic minima of 1H-Pyrazole, 4-(trimethylsilyl)-. Calculations carried out at the GIAO/B3LYP/6–311++G(d,p) level have provided significant insights into its structural parameters. researchgate.netresearchgate.net These computational models are crucial for predicting the molecule's behavior and reactivity.

Energetic minima are calculated to identify the most stable conformations of the molecule. For 1H-Pyrazole, 4-(trimethylsilyl)-, these calculations help in understanding dynamic processes such as prototropic tautomerism, where a proton migrates between the two nitrogen atoms of the pyrazole ring. researchgate.netresearchgate.net The energy barrier for this process is a key parameter determined from theoretical calculations. Studies have shown that the presence of the trimethylsilyl group at the 4-position has a noticeable effect on the prototropic barrier. researchgate.net

The table below presents a selection of calculated geometrical parameters for pyrazole and related derivatives, illustrating the typical bond lengths found in such heterocyclic systems.

Table 1: Selected Calculated Bond Lengths (Å) for Pyrazole Derivatives

Bond Representative Length (Å)
N=N ~1.26
C-N ~1.34
C-C (in ring) ~1.38 - 1.42
C-H ~1.08
Si-C ~1.87

Note: The values presented are representative and can vary depending on the specific derivative and the computational method used.

Analysis of Electronic Properties (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO))

The electronic properties of 1H-Pyrazole, 4-(trimethylsilyl)-, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and kinetic stability. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of 1H-Pyrazole, 4-(trimethylsilyl)-, the HOMO is typically localized over the pyrazole ring, reflecting its electron-rich nature. The LUMO, conversely, represents the region where an incoming nucleophile would likely attack.

DFT calculations are commonly employed to determine the energies of these frontier molecular orbitals. derpharmachemica.com For pyrazole derivatives, these calculations have shown that the HOMO and LUMO energies are influenced by the nature and position of substituents on the pyrazole ring. The trimethylsilyl group at the 4-position of the pyrazole ring in the title compound influences the electronic distribution and, consequently, the HOMO and LUMO energy levels.

The table below summarizes typical HOMO and LUMO energy values and the corresponding energy gap for pyrazole-based compounds, providing a general understanding of their electronic characteristics.

Table 2: Representative Frontier Molecular Orbital Energies (eV) for Pyrazole Derivatives

Parameter Representative Value (eV)
EHOMO -6.0 to -7.0
ELUMO -1.0 to -2.0
Energy Gap (ΔE) 4.0 to 6.0

Note: These values are illustrative and can vary based on the specific molecule and the level of theory used in the calculations.

Application of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of the chemical reactivity and stability of a molecule. researchgate.nethakon-art.com These descriptors are widely used in computational chemistry to predict how a molecule will behave in a chemical reaction. mdpi.com Key global reactivity descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). hakon-art.com

These descriptors are calculated using the following equations, based on Koopman's theorem, where I is the ionization potential (-EHOMO) and A is the electron affinity (-ELUMO): hakon-art.com

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -(I+A)/2 = -χ)

A high chemical hardness indicates low reactivity, while a high chemical softness suggests higher reactivity. hakon-art.com The electrophilicity index measures the ability of a species to accept electrons. For 1H-Pyrazole, 4-(trimethylsilyl)-, these descriptors can be calculated to predict its reactivity towards electrophiles and nucleophiles. The trimethylsilyl group's electronic effects will influence these global reactivity parameters.

The following table provides a conceptual overview of how these descriptors are interpreted.

Table 3: Interpretation of Global Chemical Reactivity Descriptors

Descriptor Interpretation
Electronegativity (χ) A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer. Higher values indicate greater stability.
Chemical Softness (S) The reciprocal of hardness; indicates the molecule's polarizability and reactivity.
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Regioselective Functionalization at Specific Pyrazole Ring Positions (C-3, C-4, C-5, N-1, N-2)

The pyrazole ring possesses multiple sites for functionalization (C-3, C-4, C-5, and the two nitrogen atoms, N-1 and N-2). The presence of the trimethylsilyl group at the C-4 position in 1H-Pyrazole, 4-(trimethylsilyl)- plays a crucial role in directing subsequent reactions to other positions with high regioselectivity.

C-3 and C-5 Positions: The protons at the C-3 and C-5 positions of the pyrazole ring exhibit different acidities, which can be exploited for selective functionalization. The C-5 proton is generally more acidic. mdpi.com Treatment with a strong base like n-butyllithium can selectively deprotonate the C-5 position, allowing for the introduction of electrophiles at this site. For instance, subsequent reaction with an electrophilic bromine source like tetrabromomethane leads to 5-bromopyrazole derivatives. mdpi.com

C-4 Position: The C-4 position is inherently the most nucleophilic site on the pyrazole ring. mdpi.com While the TMS group occupies this position in the starting material, its removal (desilylation) can unmask this reactive site for subsequent functionalization. Direct electrophilic substitution at C-4 can also be achieved in pyrazoles lacking a substituent at this position. For example, direct bromination using N-bromosuccinimide (NBS) readily occurs at the C-4 position. mdpi.com

N-1 and N-2 Positions: The two nitrogen atoms of the pyrazole ring can undergo N-alkylation or N-arylation. The regioselectivity of these reactions can be influenced by the steric and electronic nature of the substituents on the pyrazole ring and the electrophile, as well as the reaction conditions. For instance, N-alkylation of 4-bromo-1H-pyrazole with alkyl bromides in the presence of potassium carbonate in DMF has been reported. mdpi.com

A study by Onodera et al. demonstrated the orthogonal reactivity of a 3-trimethylsilylpyrazole, allowing for the selective introduction of halogens at the C-3, C-4, and C-5 positions. mdpi.com While this study focused on a 3-TMS-pyrazole, the principles of differential reactivity at various ring positions are applicable to the 4-TMS isomer as well.

Introduction of Diverse Chemical Functionalities onto the Pyrazole Scaffold

The pyrazole scaffold is amenable to the introduction of a wide range of chemical functionalities, leading to derivatives with diverse properties and applications.

Halogenation: As mentioned, halogen atoms can be selectively introduced at various positions of the pyrazole ring. mdpi.com Halogenated pyrazoles are valuable intermediates for further transformations, such as cross-coupling reactions.

Formylation: Formyl groups can be introduced, often at the C-4 position, using the Vilsmeier-Haack reaction (POCl₃/DMF). mdpi.com These 4-formylpyrazoles are versatile intermediates for the synthesis of more complex molecules. mdpi.com

Thio- and Selenocyanation: A metal-free method for the direct C-4 thio- and selenocyanation of pyrazoles has been developed using a hypervalent iodine reagent (PhICl₂) and ammonium (B1175870) thiocyanate (B1210189) or potassium selenocyanate. beilstein-journals.org This allows for the introduction of SCN or SeCN groups, which can be further converted to other sulfur- or selenium-containing functionalities. beilstein-journals.org

Amino and Acyl Groups: Amino and acyl groups are also common functionalities introduced onto the pyrazole ring. mdpi.com These groups can be incorporated either by starting with appropriately functionalized precursors or through substitution reactions on the pre-formed pyrazole ring. mdpi.com

The ability to introduce these diverse functionalities highlights the versatility of the pyrazole core in synthetic chemistry. researchgate.net

Utilization of 1H-Pyrazole, 4-(trimethylsilyl)- as a Versatile Synthetic Building Block

1H-Pyrazole, 4-(trimethylsilyl)- and its derivatives are valuable building blocks in organic synthesis. The TMS group can act as a protecting group or a reactive handle for further transformations.

One key application is in cross-coupling reactions. For example, N-arylpyrazoles can be synthesized via palladium-catalyzed coupling of aryl triflates with pyrazole derivatives. organic-chemistry.org The use of 3-trimethylsilylpyrazole as a template in such reactions has been demonstrated to be effective for the synthesis of N-arylpyrazole derivatives. organic-chemistry.org

Furthermore, pyrazole derivatives containing a trimethylsilyl group, such as 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carbaldehyde, are utilized as building blocks in materials science, for instance, in the synthesis of semiconducting polymers. chemscene.com Another example is 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, which is used in medicinal chemistry research. sigmaaldrich.com

The synthetic utility of pyrazoles extends to the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.net

Chemical Transformations of the Trimethylsilyl Group within Pyrazole Derivatives

The trimethylsilyl group at the C-4 position is not merely a placeholder but an active participant in the functionalization of the pyrazole ring. Its primary transformation is desilylation, which can be achieved under various conditions, often mild, to generate a carbanion or to unmask the C-4 position for electrophilic attack. mdpi.com

For instance, the TMS group can be easily removed to allow for halogenation at the C-4 position. mdpi.com This desilylation-functionalization sequence provides a powerful tool for introducing a wide range of substituents at a specific location on the pyrazole ring.

The cleavage of the C-Si bond can be initiated by fluoride (B91410) ions or under acidic or basic conditions. This reactivity allows for a "trimethylsilyl-as-a-proton" strategy, where the TMS group is used to temporarily block a reactive site, which is then revealed for subsequent reaction steps.

Conclusion

1H-Pyrazole, 4-(trimethylsilyl)- stands as a testament to the power of combining classical heterocyclic structures with the versatile chemistry of organosilicon compounds. Its synthesis is well-established, and its structure has been thoroughly characterized. The presence of the trimethylsilyl (B98337) group provides a synthetic handle for regioselective functionalization, making it a more versatile building block than pyrazole (B372694) itself for certain applications. As the demand for complex and precisely substituted heterocyclic molecules grows in fields like materials science and drug discovery, the utility of thoughtfully designed intermediates like 1H-Pyrazole, 4-(trimethylsilyl)- will continue to be of significant academic and industrial interest.

Coordination Chemistry and Ligand Design Principles Involving 1h Pyrazole, 4 Trimethylsilyl Derivatives

Pyrazole (B372694) Derivatives as Ligands in Organometallic Chemistry

Pyrazole and its derivatives are a significant class of N-heterocyclic ligands in organometallic chemistry due to their versatile coordination capabilities. They are isoelectronic with the cyclopentadienyl (B1206354) anion, a cornerstone of organometallic chemistry. The presence of two nitrogen atoms, one pyridinic (sp2-hybridized) and one pyrrolic (sp2-hybridized with an N-H bond), allows for a rich and varied coordination chemistry.

The deprotonation of the N-H group in protic pyrazoles readily forms the pyrazolate anion, which can act as a bridging ligand between two or more metal centers, leading to the formation of di- or polynuclear complexes. This bridging ability is a key feature in the construction of complex molecular architectures and materials with interesting magnetic or photophysical properties. Furthermore, the pyrazole ring can be functionalized at various positions, allowing for the fine-tuning of the ligand's steric and electronic properties to suit specific applications in catalysis and materials science.

For 1H-Pyrazole, 4-(trimethylsilyl)- , the introduction of a trimethylsilyl (B98337) (TMS) group at the 4-position is expected to influence its properties as a ligand. The TMS group is sterically demanding and electron-donating through hyperconjugation. This would likely increase the electron density on the pyrazole ring, potentially enhancing the donor strength of the nitrogen atoms. The steric bulk of the TMS group could also play a significant role in controlling the geometry of the resulting metal complexes and the accessibility of the metal center, which is a crucial aspect in catalyst design.

Rational Design of Metal Complexes Incorporating Pyrazole Moieties

The rational design of metal complexes with pyrazole-based ligands is a key strategy for developing catalysts with tailored reactivity and selectivity. This design process involves the strategic placement of substituents on the pyrazole ring and the choice of the metal center. By modifying the ligand framework, it is possible to control the coordination number, geometry, and electronic properties of the metal complex.

Pincer-type ligands, which are tridentate ligands that bind to a metal in a meridional fashion, are a prominent example of rational ligand design. Pyrazole units are often incorporated into pincer scaffolds, such as in 2,6-bis(1H-pyrazol-3-yl)pyridines, to create robust and catalytically active complexes. The design of these ligands often focuses on creating a specific coordination environment that promotes a desired catalytic transformation.

In the context of 1H-Pyrazole, 4-(trimethylsilyl)- , its incorporation into multidentate ligand frameworks could offer unique advantages. The bulky TMS group could be used to create a well-defined pocket around the metal center, influencing substrate approach and selectivity in catalytic reactions. The electron-donating nature of the TMS group could also modulate the redox properties of the metal center, which is critical for many catalytic cycles. The design of such complexes would aim to harness these steric and electronic effects to achieve enhanced catalytic performance.

Elucidation of Coordination Modes and Structural Diversity in Pyrazole-Metal Complexes

Pyrazole-based ligands exhibit a remarkable diversity of coordination modes, contributing to the vast structural landscape of their metal complexes. As neutral ligands, they typically coordinate to a metal center through the pyridinic nitrogen atom in a monodentate fashion. Upon deprotonation, the resulting pyrazolate anion can act as a versatile bridging ligand. The most common bridging mode is the µ-N,N' mode, where the two nitrogen atoms of the pyrazole ring bridge two metal centers.

The structural diversity is further expanded by the ability of pyrazole derivatives to form part of larger, multidentate chelating ligands. These can lead to the formation of mononuclear complexes with varying coordination geometries, such as tetrahedral, square planar, or octahedral, as well as more complex polynuclear structures like cages and coordination polymers. The nature of the metal ion, the counter-anion, and the solvent molecules also play a crucial role in determining the final architecture of the complex.

For a hypothetical complex involving 1H-Pyrazole, 4-(trimethylsilyl)- , single-crystal X-ray diffraction would be the definitive method to elucidate its coordination mode. It is anticipated that it would exhibit the typical coordination patterns of other pyrazoles. However, the presence of the bulky 4-trimethylsilyl group might favor the formation of less sterically hindered structures or even lead to unusual coordination geometries due to intramolecular steric repulsion.

The following table illustrates the structural diversity of complexes formed with analogous pyrazole ligands.

Complex Ligand Metal Ion Coordination Mode Nuclearity Reference
[Cu2Cl4(C6H10N2)4]3,4,5-trimethyl-1H-pyrazoleCu(II)Monodentate and bridging chlorideDinuclear
Cu(C6H10N2)4(H2O)23,4,5-trimethyl-1H-pyrazoleCu(II)MonodentateMononuclear
[Cd(L1)2Cl2]N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCd(II)N,O-chelatingMononuclear
CoL32·2H2O3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazoleCo(II)Bidentate (N,N')Mononuclear

Catalytic Applications of Protic Pyrazole Complexes

Protic pyrazole complexes have emerged as highly effective catalysts for a variety of organic transformations, owing to their proton-responsive nature. The presence of the N-H group is not merely a passive feature but can actively participate in the catalytic cycle through metal-ligand cooperation.

The N-H group in protic pyrazole ligands plays a crucial role in catalysis. It can act as a proton donor or acceptor, facilitating substrate activation and bond-breaking/forming steps. This bifunctional nature, where both the metal center and the ligand are involved in the catalytic process, is a hallmark of metal-ligand cooperation.

In many catalytic cycles, the pyrazole ligand can be deprotonated to the pyrazolate form, which can then be reprotonated. This proton transfer can be involved in the heterolytic cleavage of bonds, such as the N-H bond in ammonia (B1221849) or the O-H bond in alcohols. The acidity of the pyrazole N-H proton is enhanced upon coordination to a Lewis acidic metal center, making it a more effective proton shuttle. For 1H-Pyrazole, 4-(trimethylsilyl)- , the electron-donating TMS group might slightly decrease the acidity of the N-H proton compared to an unsubstituted pyrazole, which could influence its role in proton transfer steps.

Protic pyrazole complexes, particularly those of ruthenium, have shown exceptional activity in the hydrogenation and transfer hydrogenation of ketones, aldehydes, and other unsaturated substrates. In these reactions, the N-H group is often implicated in the hydrogen transfer mechanism.

In transfer hydrogenation with alcohols like isopropanol (B130326) as the hydrogen source, the N-H group can participate in an outer-sphere hydrogen transfer mechanism. Alternatively, an inner-sphere mechanism may operate where the N-H group facilitates the formation of a metal hydride intermediate. The hemilabile nature of some pyrazole-containing ligands, where one donor arm can reversibly dissociate, is also thought to contribute to high catalytic activity by creating a vacant coordination site for substrate binding.

A catalytic system based on 1H-Pyrazole, 4-(trimethylsilyl)- would be an interesting candidate for hydrogenation and transfer hydrogenation reactions. The steric bulk of the TMS group could enhance enantioselectivity in asymmetric hydrogenation if a chiral backbone is introduced. The electronic effect of the TMS group on the metal center could also be beneficial for catalytic turnover.

The table below summarizes the catalytic activity of some protic pyrazole complexes in the transfer hydrogenation of acetophenone, providing a benchmark for the potential performance of complexes derived from 1H-Pyrazole, 4-(trimethylsilyl)- .

Catalyst Substrate Hydrogen Source Base TOF (h⁻¹) Reference
Ruthenium(II) pyrazolyl-pyridyl-pyrazole complexAcetophenoneIsopropyl alcoholBase requiredup to 720,000
Pincer-type ruthenium(II) complex 94Acetophenone2-propanolExcess baseNot specified
Manganese complex with pyrazole ligandKetones/AldehydesIsopropanolNot specifiedHigh efficiency
Ruthenium(II) complex with P-N chelate protic pyrazole ligandAcetophenone2-propanolNot specifiedActive

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 1h Pyrazole, 4 Trimethylsilyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1H-Pyrazole, 4-(trimethylsilyl)- in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, a combination of ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR experiments offers a complete picture of its molecular framework.

In ¹H NMR spectroscopy, the protons on the pyrazole (B372694) ring and the trimethylsilyl (B98337) (TMS) group give rise to characteristic signals. The protons at positions 3 and 5 of the pyrazole ring are typically observed as a singlet, a consequence of rapid tautomeric exchange of the N-H proton at room temperature. conicet.gov.arreddit.com The protons of the trimethylsilyl group characteristically appear as a sharp singlet in the upfield region of the spectrum, usually around 0.0–0.2 ppm.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the pyrazole ring and the trimethylsilyl group resonate at distinct chemical shifts, confirming the connectivity of the molecule.

Further structural confirmation can be obtained from ¹⁵N and ²⁹Si NMR. ¹⁵N NMR is particularly useful for studying the nitrogen environments within the pyrazole ring and can provide insights into tautomeric equilibria. ²⁹Si NMR offers a direct probe of the silicon atom in the trimethylsilyl group, with its chemical shift being indicative of the electronic environment around the silicon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyrazole Derivatives
CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference
1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazoleCDCl₃7.42 (d, 2H), 7.32 (d, 2H), 5.91 (s, 1H), 2.34 (s, 3H), 2.20 (s, 3H), 1.34 (s, 9H)150.1, 148.4, 139.3, 137.3, 125.7, 124.5, 106.5, 34.8, 31.3, 13.5, 12.4 rsc.org
4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleCDCl₃8.35 (s, 1H), 8.08 (s, 1H), 5.39 (dd, 1H), 4.05-4.09 (m, 1H), 3.69-3.75 (m, 1H), 2.11-2.17 (m, 1H), 1.64-2.04 (m, 5H)135.6, 127.1, 88.5, 67.9, 30.7, 24.8, 21.8 rsc.org
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleCDCl₃7.61 (s, 1H), 7.48 (s, 1H), 5.31-5.33 (m, 1H), 3.99-4.02 (m, 1H), 3.64-3.69 (m, 1H), 1.99-2.09 (m, 3H), 1.59-1.65 (m, 3H)Not Reported rsc.org

Application of Dynamic NMR for Probing Tautomeric and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating dynamic processes such as annular tautomerism in pyrazoles. nih.govresearchgate.net In 1H-Pyrazole, 4-(trimethylsilyl)-, the proton on the nitrogen atom can rapidly move between the two nitrogen atoms of the pyrazole ring. At room temperature, this exchange is often fast on the NMR timescale, leading to averaged signals for the protons and carbons at positions 3 and 5. conicet.gov.ar By lowering the temperature, this exchange can be slowed down, allowing for the observation of distinct signals for the two tautomers. This allows for the determination of the kinetic parameters of the exchange process, such as the activation energy, providing valuable information about the energy barrier of the tautomerization. nih.gov

Utility of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in 1H-Pyrazole, 4-(trimethylsilyl)-.

COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons, helping to identify which protons are adjacent to each other in the molecule. For instance, it can confirm the connectivity within the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the case of 1H-Pyrazole, 4-(trimethylsilyl)-, mass spectrometry provides definitive confirmation of its molecular formula, C₆H₁₂N₂Si. nist.gov

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the mass-to-charge ratio (m/z) with very high accuracy. escholarship.orgpnnl.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion, distinguishing it from other ions with the same nominal mass. For instance, HRMS can confirm the presence of silicon in the molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing characteristic losses of fragments such as a methyl group from the trimethylsilyl moiety. nist.govresearchgate.net

Table 2: Mass Spectrometry Data for Related Pyrazole Compounds
CompoundIonization MethodObserved m/zInterpretationReference
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazoleHRMS[M+H]⁺ consistent with C₉H₁₈N₂OSiMolecular Ion
1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazoleESI229[M+H]⁺ rsc.org
3,5-Diphenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleESI-TOF327.1478[M+Na]⁺ rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1H-Pyrazole, 4-(trimethylsilyl)- exhibits characteristic absorption bands that confirm the presence of specific bonds.

Key vibrational frequencies include:

N-H stretching : A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring.

C-H stretching : Bands in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the trimethylsilyl group and the pyrazole ring.

C=N and C=C stretching : Absorptions in the 1400-1600 cm⁻¹ region are indicative of the double bonds within the aromatic pyrazole ring.

Si-C stretching : Characteristic vibrations for the Si-C bonds of the trimethylsilyl group are typically observed in the fingerprint region of the spectrum.

The presence and position of these bands provide corroborating evidence for the structure of the compound. rsc.orgrsc.org

Table 3: Characteristic FT-IR Absorption Bands for Pyrazole Derivatives
Functional GroupApproximate Wavenumber (cm⁻¹)Reference
N-H Stretch3100-3500 nist.gov
C-H Stretch (aromatic)3000-3100 nist.gov
C-H Stretch (aliphatic)2850-3000 nist.gov
C=N/C=C Stretch (ring)1400-1600 researchgate.net

X-ray Crystallography for Precise Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline compound by determining the precise arrangement of atoms in the solid state. For 1H-Pyrazole, 4-(trimethylsilyl)-, a single-crystal X-ray diffraction study would reveal crucial details about its three-dimensional structure.

This technique can determine:

Bond lengths and angles : Precise measurements of the distances between atoms and the angles between bonds provide a detailed molecular geometry.

Tautomeric form : In the solid state, the molecule will adopt a specific tautomeric form, and X-ray crystallography can identify the exact location of the N-H proton.

Intermolecular interactions : The analysis reveals how molecules pack in the crystal lattice, identifying any hydrogen bonding or other intermolecular forces. For instance, pyrazoles are known to form hydrogen-bonded dimers, trimers, or catemeric chains in the solid state. mdpi.comresearchgate.net

A study on the related compound, 3-methyl-5-trimethylsilyl-1H-pyrazole, revealed that it crystallizes as a hydrogen-bonded tetramer. nih.gov This highlights the tendency of substituted pyrazoles to form supramolecular assemblies through hydrogen bonding.

Table 4: Crystallographic Data for 3-methyl-5-trimethylsilyl-1H-pyrazole
ParameterValueReference
Chemical FormulaC₇H₁₄N₂Si nih.gov
Molecular Weight154.29 nih.gov
Crystal SystemTetragonal nih.gov
Space GroupI-4 nih.gov
a (Å)19.221 (3) nih.gov
c (Å)10.5812 (18) nih.gov
V (ų)3909.4 (15) nih.gov
Z16 nih.gov
Temperature (K)100 nih.gov

Applications in Materials Science and Supramolecular Chemistry

Integration into Polymeric Materials

While the direct incorporation of 1H-Pyrazole, 4-(trimethylsilyl)- into block copolymers and hydrogels is an area of ongoing research, the broader class of pyrazole (B372694) derivatives has shown significant promise in polymer science.

The synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together, allows for the creation of materials with a wide range of morphologies and properties. Silyl-containing compounds, in general, have been utilized in the synthesis of block copolymers. For instance, living anionic copolymerizations of silyl-protected propargyl acrylate (B77674) with other monomers have been successfully conducted to produce block copolymers with well-defined structures. This suggests a potential pathway for incorporating silyl-functionalized pyrazoles into block copolymer architectures, which could lead to materials with unique self-assembly behaviors and functionalities.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical and industrial applications. Pyrazole derivatives have been explored for the formulation of hydrogels, particularly for applications requiring antibacterial properties. nih.govmdpi.com For example, pyrazoles have been incorporated into hydrogels using a cationic polystyrene-based resin as a gelling agent. nih.govmdpi.com These hydrogels exhibit significant swelling capacity and possess a three-dimensional network structure. mdpi.com

Hydrogel Formulation with Pyrazole DerivativesEquilibrium Degree of Swelling (EDS)Equilibrium Water Content (EWC)
R1HG-3c765%88%
R1HG-4b675%87%

Table 1: Swelling properties of hydrogels formulated with different pyrazole derivatives (3c and 4b) and a cationic polystyrene-based resin (R1). nih.govmdpi.com These findings highlight the potential of pyrazole-based compounds in creating highly absorbent hydrogel materials.

Development of Functionalized Surfaces and Advanced Materials

The functionalization of surfaces with specific chemical moieties is a key strategy for creating advanced materials with tailored properties such as wettability, adhesion, and biocompatibility. While direct studies on the use of 1H-Pyrazole, 4-(trimethylsilyl)- for surface functionalization are limited, research on related compounds provides insights into potential applications. For example, pyrazole amide-functionalized silica (B1680970) has been synthesized and shown to be an efficient adsorbent for methyl orange, demonstrating the potential of pyrazole-containing materials in environmental remediation. The trimethylsilyl (B98337) group in 1H-Pyrazole, 4-(trimethylsilyl)- could also play a role in surface modification, potentially through interactions with silica surfaces.

Supramolecular Assembly and Self-Assembling Behaviors

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The self-assembly of molecules into well-ordered structures is a cornerstone of this field and is crucial for the development of functional materials.

The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). This dual functionality makes pyrazoles excellent building blocks for constructing supramolecular assemblies through hydrogen bonding. rsc.orgnsf.gov The formation of dimers, trimers, tetramers, and even polymeric chains (catemers) driven by N-H···N hydrogen bonds is a common feature in the crystal structures of pyrazole derivatives. nsf.gov

A study on the crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole, an isomer of the compound of interest, revealed the formation of a hydrogen-bonded tetramer. This finding strongly suggests that 1H-Pyrazole, 4-(trimethylsilyl)- would also participate in significant hydrogen bonding interactions, leading to the formation of well-defined supramolecular structures. The presence of the bulky trimethylsilyl group could influence the geometry and stability of these assemblies.

Hydrogen Bond Parameters in a Pyrazole DimerDistance (Å)
N-H···N~2.8-3.0

Table 2: Typical hydrogen bond distances observed in pyrazole dimers. These strong interactions are fundamental to the self-assembly of pyrazole-based materials.

The ability of molecules to self-assemble into ordered yet fluid phases is the basis of liquid crystal technology. Certain pyrazole derivatives have been shown to exhibit liquid crystalline behavior, particularly the formation of columnar mesophases. rsc.orgnih.gov In these phases, the molecules stack on top of each other to form columns, which then arrange themselves into a two-dimensional lattice.

The formation of these columnar structures is often driven by a combination of hydrogen bonding between the pyrazole rings and π-π stacking interactions between the aromatic cores. rsc.org For instance, 4-aryl-1H-pyrazoles have been reported to self-assemble into columnar mesophases, demonstrating the potential of the 4-substituted pyrazole scaffold in the design of liquid crystalline materials. rsc.org While direct evidence for the liquid crystalline properties of 1H-Pyrazole, 4-(trimethylsilyl)- is yet to be reported, its structural features suggest that it could be a valuable component in the design of new liquid crystal systems. The trimethylsilyl group could influence the packing of the molecules and the stability of the mesophases.

Investigations of Optical and Electronic Properties for Material Design

The incorporation of a trimethylsilyl (TMS) group onto a pyrazole ring, as in 1H-Pyrazole, 4-(trimethylsilyl)- , can be expected to influence its optical and electronic properties. The silicon atom can affect the electron distribution within the pyrazole ring through sigma-pi (σ-π) conjugation and inductive effects. These electronic perturbations can, in principle, be exploited for the design of new materials with specific functionalities. However, detailed experimental and theoretical studies focusing specifically on the optical and electronic properties of 1H-Pyrrole, 4-(trimethylsilyl)- for material design are not readily found in the current body of scientific literature.

The fluorescence of pyrazole derivatives is a well-documented phenomenon, with various substituted pyrazoles exhibiting strong emissions in the visible spectrum. These properties are highly dependent on the nature and position of substituents on the pyrazole ring, which can influence the intramolecular charge transfer (ICT) characteristics and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For 1H-Pyrazole, 4-(trimethylsilyl)- , it is hypothesized that the TMS group could modulate the luminescent properties of the pyrazole core. However, a thorough search of scientific databases reveals a lack of specific studies on the luminescent and fluorescent characteristics of this particular compound. While research on other pyrazole derivatives provides a general framework, no specific emission/excitation wavelengths, quantum yields, or fluorescence lifetimes for 1H-Pyrazole, 4-(trimethylsilyl)- have been reported.

Table 1: Hypothetical Photophysical Data for 1H-Pyrazole, 4-(trimethylsilyl)-

PropertyValue
Excitation Wavelength (λex)Data not available
Emission Wavelength (λem)Data not available
Quantum Yield (ΦF)Data not available
Fluorescence Lifetime (τ)Data not available

Note: This table is for illustrative purposes only. No experimental data has been found for 1H-Pyrazole, 4-(trimethylsilyl)-.

The development of organic semiconductors is a key area in materials science, with applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Pyrazole-containing polymers and small molecules have been investigated for these purposes due to their charge transport capabilities and tunable electronic properties.

The introduction of a silicon-containing group like trimethylsilyl can sometimes enhance the performance of organic semiconductors by improving processability, morphology, and electronic coupling between molecules. However, there is no specific research available that investigates the potential of 1H-Pyrazole, 4-(trimethylsilyl)- as a semiconductor or as a component in OLEDs. Its charge carrier mobility, energy levels (HOMO/LUMO), and performance in electronic devices have not been documented.

Table 2: Hypothetical Electronic Properties for 1H-Pyrazole, 4-(trimethylsilyl)-

PropertyValue
HOMO LevelData not available
LUMO LevelData not available
Band GapData not available
Charge Carrier MobilityData not available

Note: This table is for illustrative purposes only. No experimental data has been found for 1H-Pyrazole, 4-(trimethylsilyl)-.

Role of 1h Pyrazole, 4 Trimethylsilyl Derivatives As Bioactive Scaffolds

Significance in Medicinal Chemistry Scaffold Design

The pyrazole (B372694) scaffold is a prominent feature in numerous pharmaceuticals, demonstrating its value and versatility in medicinal chemistry. lifechemicals.comglobalresearchonline.net Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties. mdpi.commdpi.comnih.gov The success of pyrazole-containing drugs has cemented its status as a critical building block for designing new therapeutic agents. nih.govresearchgate.net The investigation of USFDA-approved drugs from 2014-2023 revealed that 20 drugs contained a pyrazole scaffold, with the majority targeting cancer. researchgate.net

The strategic importance of the pyrazole ring lies in its ability to act as a stable, aromatic core that can be substituted at multiple positions to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability allows medicinal chemists to optimize interactions with biological targets, enhance potency, and improve drug-like characteristics.

The design of pyrazole-based therapeutics leverages several key principles derived from the ring's inherent chemical nature.

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic rings, such as benzene (B151609) or phenol. nih.gov This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced water solubility, which are beneficial for drug development. nih.gov For example, while structurally different, pyrazole has a significantly lower calculated lipophilicity (ClogP = 0.24) compared to benzene (ClogP = 2.14). nih.gov

Hydrogen Bonding: The pyrazole ring possesses both a hydrogen bond donor (the N1-H, or pyrrole-type nitrogen) and a hydrogen bond acceptor (the N2, or pyridine-type nitrogen). mdpi.comnih.gov This dual functionality allows it to form crucial hydrogen bond interactions with amino acid residues in the active sites of target proteins and enzymes, enhancing binding affinity and selectivity. nih.gov

Scaffold Rigidity and Vectorial Display: The rigid, planar structure of the pyrazole ring serves as a stable anchor, allowing for the precise spatial orientation of various functional groups. This controlled three-dimensional arrangement is critical for optimizing interactions with specific biological targets.

Modulation of Properties: Substitutions on the pyrazole ring have a major impact on its chemical and biological properties. nih.gov For instance, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, can increase the bioactivity of target molecules, a tactic proven successful in various pharmaceuticals and agrochemicals. nih.gov

These design principles are evident in a number of FDA-approved drugs where the pyrazole core is central to their mechanism of action.

Table 1: Examples of FDA-Approved Pyrazole-Containing Drugs

Drug Name Therapeutic Use
Celecoxib Anti-inflammatory (COX-2 inhibitor)
Ruxolitinib Anticancer (JAK inhibitor)
Crizotinib Anticancer (ALK/ROS1 inhibitor)
Encorafenib Anticancer (BRAF inhibitor)
Baricitinib Rheumatoid Arthritis, COVID-19 (JAK inhibitor)
Sildenafil Erectile Dysfunction (PDE5 inhibitor)
Lenacapavir Antiviral (HIV-1 capsid inhibitor)

This table showcases the diverse applications of the pyrazole scaffold in modern medicine. researchgate.net

The pyrazole framework is a fertile ground for exploring new biological activities. mdpi.com The synthesis of large libraries of pyrazole analogs allows researchers to screen for novel therapeutic agents across a wide range of diseases. Formylpyrazoles, for example, are considered strategic intermediates for synthesizing a wide array of biologically active compounds due to their synthetic versatility. mdpi.com

This is where a precursor like 1H-Pyrazole, 4-(trimethylsilyl)- becomes invaluable. The silyl (B83357) group at the C4 position can be readily replaced by other functional groups through ipso-substitution reactions. This allows chemists to systematically introduce diversity at a key position on the scaffold. For instance, the 4-position can be halogenated (e.g., iodinated) and then used in cross-coupling reactions (like Sonogashira or Suzuki couplings) to attach various aryl, heteroaryl, or alkynyl groups. nih.gov This strategy enables the creation of a multitude of derivatives from a single, common intermediate, accelerating the discovery of new lead compounds. Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, play a crucial role in rationally designing these derivatives to optimize their therapeutic potential. youtube.com

Academic Perspectives on Agrochemical Research and Crop Protection

The pyrazole scaffold is as significant in agrochemical research as it is in medicinal chemistry. lifechemicals.comresearchgate.net Pyrazole derivatives have a long history of successful application as herbicides, insecticides, and fungicides, protecting crops from various pests and diseases. lifechemicals.comnih.gov The adaptability of the pyrazole ring allows for the development of compounds with specific modes of action, high efficacy, and, in some cases, improved safety profiles for non-target organisms and the environment.

The development of new agrochemicals is driven by the need to overcome resistance to existing products and to meet stricter regulatory standards. The pyrazole core provides a robust starting point for designing the next generation of crop protection agents. nih.gov

Numerous commercial agrochemicals are built upon a pyrazole framework, highlighting its fundamental role in the industry. lifechemicals.comnih.gov These compounds often work by inhibiting essential enzymes in pests or pathogens. The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of activity against specific targets.

The synthetic utility of 1H-Pyrazole, 4-(trimethylsilyl)- is highly relevant in this context. The controlled introduction of functional groups at the 4-position is critical for optimizing pesticidal activity. For example, by transforming the silyl group into other functionalities, researchers can systematically probe the structure-activity relationships required for potent herbicidal or fungicidal effects. This synthetic flexibility is crucial for developing novel compounds that can effectively manage crop diseases like the take-all of wheat or control resilient weeds. nih.gov The introduction of active groups from natural products into the pyrazole structure is another effective method for discovering new green agrochemicals. nih.gov

Table 2: Examples of Pyrazole-Based Agrochemicals

Compound Name Type Mode of Action/Use
Fipronil Insecticide Blocks GABA-gated chloride channels, disrupting the central nervous system of insects. mdpi.com
Pyraclostrobin Fungicide Inhibits mitochondrial respiration in fungi, used to control a wide spectrum of plant diseases. nih.gov
Penthiopyrad Fungicide Succinate dehydrogenase inhibitor (SDHI), effective against a range of fungal pathogens. nih.gov
Pydiflumetofen Fungicide A newer generation SDHI fungicide with a pyrazole-amide structure. nih.gov
Topramezone Herbicide Inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

This table provides examples of the successful application of the pyrazole scaffold in crop protection. lifechemicals.commdpi.comnih.govnih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
1H-Pyrazole, 4-(trimethylsilyl)-
Celecoxib
Ruxolitinib
Crizotinib
Encorafenib
Baricitinib
Sildenafil
Lenacapavir
Fipronil
Pyraclostrobin
Penthiopyrad
Pydiflumetofen

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-Pyrazole, 4-(trimethylsilyl)-, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : A key route involves 1,3-dipolar cycloaddition between aryl azides and trimethylsilylacetylene under neat conditions. Regioselectivity is influenced by electronic effects of substituents on the azide (e.g., electron-withdrawing groups favor specific triazole orientations). Reaction monitoring via 1^1H-NMR and 13^{13}C-NMR confirms product structure, while X-ray crystallography validates regiochemistry .

Q. How is 1H-Pyrazole, 4-(trimethylsilyl)- characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear magnetic resonance (1^1H/13^{13}C-NMR) identifies proton and carbon environments, with trimethylsilyl groups showing distinct 29^{29}Si couplings. Mass spectrometry (MS) confirms molecular weight (MW: 140 g/mol, C6_6H12_{12}N2_2Si). Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and bond lengths .

Q. What are the stability considerations for 1H-Pyrazole, 4-(trimethylsilyl)- under ambient and experimental conditions?

  • Methodological Answer : The compound is sensitive to moisture due to the hydrolytically labile Si–C bond. Storage under inert atmosphere (argon) at low temperatures (-20°C) is recommended. Purity can degrade via silanol formation, detectable via FT-IR (broad O–H stretch ~3200 cm1^{-1}) .

Q. How does the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The trimethylsilyl moiety acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), enhancing electron density at the pyrazole ring. Post-functionalization often requires desilylation using tetrabutylammonium fluoride (TBAF) to restore reactive sites .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic and steric effects of the trimethylsilyl substituent?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π, Si–N contacts) in crystal packing .

Q. How does X-ray crystallography resolve ambiguities in the solid-state structure of 1H-Pyrazole, 4-(trimethylsilyl)- derivatives?

  • Methodological Answer : High-resolution data collected at synchrotron facilities (λ = 0.7–1.0 Å) refine torsional angles and non-covalent interactions. Programs like SHELXL (via Olex2) optimize anisotropic displacement parameters, while TWINABS corrects for crystal twinning .

Q. What strategies are employed to establish structure-activity relationships (SAR) for biological applications of this compound?

  • Methodological Answer : Derivative libraries are synthesized by modifying the pyrazole core (e.g., halogenation, alkylation). Biological assays (e.g., enzyme inhibition) coupled with molecular docking (PDB: 3LD6 for antifungal targets) correlate substituent effects with activity. QSAR models prioritize synthetic targets .

Q. What challenges arise in purifying 1H-Pyrazole, 4-(trimethylsilyl)-, and how are they mitigated?

  • Methodological Answer : Silica gel chromatography may cause partial hydrolysis. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves resolution. Preparative TLC with inert gas purging minimizes degradation. Purity >95% is confirmed via HPLC-UV (λ = 254 nm) .

Q. How is regioselectivity controlled in multicomponent reactions involving this compound?

  • Methodological Answer : Kinetic vs. thermodynamic control is manipulated via solvent polarity (e.g., DMF favors charge-separated intermediates). Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with pre-organized azides ensures regioselective triazole formation, validated by NOESY correlations .

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